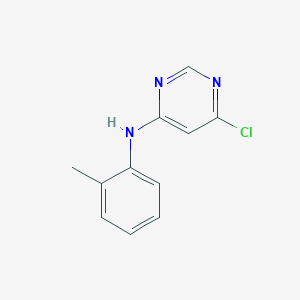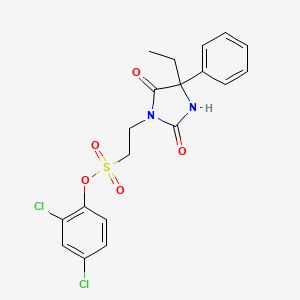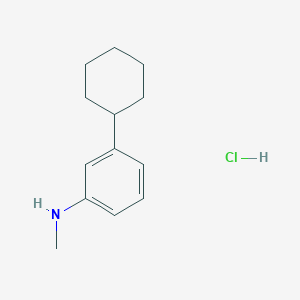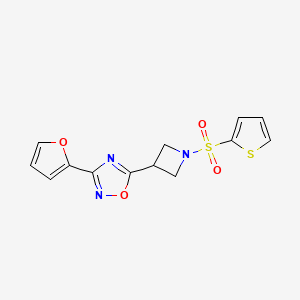
N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
π-Hole Tetrel Bonding Interactions
Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis through Hirshfeld surface, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, highlights the importance of such compounds in understanding intermolecular interactions and molecular design (Ahmed et al., 2020). This study suggests potential applications in the design of molecular recognition systems, sensors, and novel materials.
Antimicrobial Activity
Compounds structurally related to "N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide" have been evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of triazole derivatives indicate these compounds exhibit moderate to good activities against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Jadhav et al., 2017).
Antioxidant and Antifungal Agents
Semicarbazone-triazole hybrid derivatives have shown significant antioxidant and antimicrobial activity, pointing towards their use in pharmaceutical research for developing compounds with potential health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties (Brahmi et al., 2018).
Organic Synthesis Methodologies
The development of novel synthetic methodologies using related compounds, such as the Ugi/Robinson-Gabriel reactions directed toward the synthesis of trisubstituted oxazoles, demonstrates the role of these compounds in advancing synthetic organic chemistry (Shaw et al., 2012). Such research aids in the synthesis of complex molecules and can lead to the development of new drugs and materials.
Biological Activity and Drug Discovery
The study of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists, including differentiation of enantiomers and their pharmacological properties, underscores the importance of structural analysis in drug discovery and the development of therapeutic agents (Doi et al., 2017). This research highlights the potential applications in designing receptor-targeted therapies.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-14-5-8-16(9-6-14)24-13-17(22-23-24)20(25)21-12-15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBCDJWWLXJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)
![N-butyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2847432.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2847435.png)


![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)



![1-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2847453.png)
